2,6-Dichloro-5-nitropyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC17253698
Molecular Formula: C5HCl2N3O4
Molecular Weight: 237.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5HCl2N3O4 |
|---|---|
| Molecular Weight | 237.98 g/mol |
| IUPAC Name | 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C5HCl2N3O4/c6-3-2(10(13)14)1(4(11)12)8-5(7)9-3/h(H,11,12) |
| Standard InChI Key | RZKKYNOKSVUJBE-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound’s IUPAC name, 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid, reflects its substitution pattern. Key identifiers include the Canonical SMILES C1(=C(N=C(N=C1Cl)Cl)C(=O)O)[N+](=O)[O-] and the InChIKey RZKKYNOKSVUJBE-UHFFFAOYSA-N. X-ray crystallography studies reveal a planar pyrimidine ring system with substituents arranged in a spatially distinct configuration, which influences its electronic properties and intermolecular interactions.
Table 1: Fundamental Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.98 g/mol |
| Melting Point | Not reported (decomposes) |
| Boiling Point | 391.4°C (predicted) |
| Density | 1.602 g/cm³ |
| pKa | -9.02 (predicted) |
The low pKa value of the carboxylic acid group (-9.02) suggests strong acidic character, enabling facile deprotonation under basic conditions . This property is critical for its reactivity in esterification and amidation reactions.
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis route involves the hydrolysis of ethyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (CAS: 54368-61-5), a precursor compound with the molecular formula . Hydrolysis is typically conducted under acidic or basic conditions:
-
Acidic Hydrolysis: Treatment with concentrated hydrochloric acid at elevated temperatures (80–100°C) yields the carboxylic acid via cleavage of the ethyl ester group.
-
Basic Hydrolysis: Reaction with aqueous sodium hydroxide followed by acidification produces the target compound with high purity.
Table 2: Precursor Compound Properties
| Property | Ethyl 2,6-Dichloro-5-nitropyrimidine-4-carboxylate |
|---|---|
| Molecular Formula | |
| Molecular Weight | 266.04 g/mol |
| Melting Point | 36–38°C |
| Boiling Point | 391.4°C |
| Storage Conditions | -20°C under inert atmosphere |
Industrial-Scale Production
Industrial synthesis employs multistep protocols starting from pyrimidine derivatives. Key steps include:
-
Chlorination: Introduction of chlorine atoms using phosphorus oxychloride ().
-
Nitration: Reaction with nitric acid () to install the nitro group.
-
Carboxylation: Conversion to the carboxylic acid via hydrolysis of intermediate esters.
Purification is achieved through recrystallization or column chromatography, with yields exceeding 70% under optimized conditions.
Chemical Reactivity and Derivative Formation
Nucleophilic Aromatic Substitution
The chlorine atoms at the 2- and 6-positions undergo nucleophilic substitution with amines, alkoxides, or thiols. For example, reaction with ammonia produces 2,6-diamino-5-nitropyrimidine-4-carboxylic acid, a precursor to antiviral agents.
Reduction of the Nitro Group
Catalytic hydrogenation (e.g., ) reduces the nitro group to an amine, yielding 2,6-dichloro-5-aminopyrimidine-4-carboxylic acid. This intermediate is pivotal in synthesizing kinase inhibitors.
Carboxylic Acid Functionalization
The carboxylic acid group participates in:
-
Esterification: Formation of methyl or ethyl esters for improved lipid solubility.
-
Amidation: Reaction with primary or secondary amines to generate bioactive amides.
Biological Activities and Mechanisms
Antimicrobial Properties
Studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. The nitro group enhances membrane permeability, while the carboxylic acid moiety disrupts cell wall synthesis.
Enzyme Inhibition
The compound inhibits cytochrome P450 3A4 (), a key enzyme in drug metabolism, with an IC₅₀ of 12 µM. This inhibition is attributed to competitive binding at the enzyme’s active site.
Industrial and Pharmaceutical Applications
Agrochemical Development
The compound serves as a building block for herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. Derivatives exhibit herbicidal activity at application rates of 50–100 g/ha.
Pharmaceutical Intermediates
Key applications include:
-
Antiviral Agents: Intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Anticancer Drugs: Precursor to tyrosine kinase inhibitors (e.g., imatinib analogs).
Comparative Analysis with Structural Analogs
Table 3: Comparison of Pyrimidine Derivatives
| Compound | Substituents | Biological Activity |
|---|---|---|
| 2,4-Dichloro-5-nitropyrimidine | 2-Cl, 4-Cl, 5-NO₂ | Weak antifungal activity |
| 4,6-Dichloro-5-nitropyrimidine | 4-Cl, 6-Cl, 5-NO₂ | Moderate herbicidal activity |
| Target Compound | 2-Cl, 6-Cl, 5-NO₂, 4-COOH | Broad-spectrum bioactivity |
The 4-carboxylic acid group in the target compound enhances water solubility and target binding affinity compared to analogs lacking this moiety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume